Saikosaponin B2 Saikosaponin B2 Saikosaponin b2 is a saikosaponin.
Saikosaponin B2 is a natural product found in Bupleurum falcatum with data available.
Brand Name: Vulcanchem
CAS No.: 58316-41-9
VCID: VC21348007
InChI: InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
SMILES:
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol

Saikosaponin B2

CAS No.: 58316-41-9

Cat. No.: VC21348007

Molecular Formula: C42H68O13

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Saikosaponin B2 - 58316-41-9

CAS No. 58316-41-9
Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
Standard InChI Key WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O

Chemical Properties and Structural Characteristics

Saikosaponin B2 is a terpenoid saponin isolated from Bupleurum species, primarily Bupleurum kaoi root (BK) and Radix Bupleuri. It is particularly notable as the main component of vinegar-baked Radix Bupleuri (VBRB), a traditional herbal preparation used in the treatment of hepatic diseases . The compound possesses distinct chemical properties that contribute to its biological activities.

Molecular Structure and Physical Properties

Saikosaponin B2 has the molecular formula C₄₂H₆₈O₁₃ with a molecular weight of 780.98 . It exhibits specific structural characteristics that enable its interaction with biological targets, particularly viral proteins and cellular receptors. The compound's relative density is approximately 1.35 g/cm³ .

The solubility profile of Saikosaponin B2 is particularly relevant for research applications, as it demonstrates high solubility in dimethyl sulfoxide (DMSO) at concentrations of 50 mg/mL (64.02 mM), typically requiring sonication for complete dissolution .

Pack SizeCommercial Price (USD)
1 mg$36
5 mg$79
10 mg$137
25 mg$252
50 mg$376
100 mg$565
500 mg$1,230

Table 1: Commercial availability and pricing of Saikosaponin B2 (as of April 2025)

Anti-Viral Properties

Inhibition of Hepatitis C Virus (HCV)

One of the most significant biological activities of Saikosaponin B2 is its potent inhibition of HCV infection. Research has demonstrated that Saikosaponin B2 effectively targets early stages of the viral life cycle at non-cytotoxic concentrations .

A comprehensive investigation by Lin et al. (2015) identified Saikosaponin B2 as an efficient inhibitor of early HCV entry through multiple mechanisms . The study utilized infectious HCV culture systems to examine the effects of saikosaponins on the complete virus life cycle and found that Saikosaponin B2 specifically targets early viral entry while leaving other aspects of the viral lifecycle relatively unaffected .

Mechanisms of Anti-HCV Activity

Saikosaponin B2 exhibits a multi-faceted approach to inhibiting HCV infection through several distinct mechanisms:

  • Neutralization of virus particles

  • Prevention of viral attachment to host cells

  • Inhibition of viral entry/fusion processes

Binding analysis using soluble viral glycoproteins demonstrated that Saikosaponin B2 specifically acts on the HCV E2 glycoprotein . This interaction is particularly significant as E2 plays a crucial role in viral attachment and entry into host cells.

Further research confirmed that Saikosaponin B2 inhibits infection by several genotypic strains of HCV and prevents the binding of serum-derived HCV onto hepatoma cells . Notably, treatment with the compound successfully blocked HCV infection of primary human hepatocytes, highlighting its potential therapeutic value .

MechanismDescriptionReference
NeutralizationDirect inactivation of virus particles
Attachment inhibitionPrevents virus binding to hepatocytes
Entry/fusion inhibitionBlocks post-attachment viral entry processes
E2 targetingDirect interaction with viral glycoprotein E2
Broad spectrum activityEffective against multiple HCV genotypes
Primary cell protectionBlocks infection of primary human hepatocytes

Table 2: Mechanisms of Saikosaponin B2's anti-HCV activity

Anti-Cancer and Anti-Angiogenic Activities

Effects on Liver Cancer

Recent research has revealed significant anti-cancer properties of Saikosaponin B2, particularly in liver cancer models. You et al. (2023) demonstrated that Saikosaponin B2 effectively inhibits tumor growth in H22 tumor-bearing mice while exhibiting low immunotoxicity, as measured by tumor weight and various immune function parameters including thymus index, spleen index, and white blood cell count .

In vitro studies with HepG2 liver cancer cells have shown that Saikosaponin B2 treatment inhibits both proliferation and migration, further supporting its antitumor effects . These findings suggest potential applications in liver cancer treatment, which is particularly significant given that liver cancer is the fifth most prevalent cancer and the second most common cause of tumor-related deaths worldwide .

Anti-Angiogenic Mechanisms

A key aspect of Saikosaponin B2's anti-cancer activity is its potent inhibition of tumor angiogenesis - the formation of new blood vessels that support tumor growth and metastasis. The compound has demonstrated significant anti-angiogenic effects through several mechanisms:

  • Downregulation of CD34 (an angiogenesis marker) in treated tumor samples

  • Inhibition of basic fibroblast growth factor-induced angiogenesis in the chick chorioallantoic membrane assay

  • Suppression of multiple stages of angiogenesis in human umbilical vein endothelial cells, including:

    • Proliferation

    • Migration

    • Invasion

Molecular Signaling Pathways

Mechanistic studies have revealed that Saikosaponin B2 exerts its anti-angiogenic effects by modulating key signaling pathways involved in tumor vascularization. Treatment with Saikosaponin B2 reduces the levels of several proteins critical for angiogenesis :

  • Vascular endothelial growth factor (VEGF)

  • Phosphorylated ERK1/2

  • Hypoxia-inducible factor-1α (HIF-1α)

  • Matrix metalloproteinases (MMP2 and MMP9)

These findings were consistent in both H22 tumor-bearing mice and HepG2 liver cancer cells, suggesting a consistent mechanism of action across different experimental models . The compound's ability to effectively inhibit angiogenesis via the VEGF/ERK/HIF-1α signaling pathway identifies it as a promising natural agent for liver cancer treatment .

Effects on Melanoma Differentiation

Beyond liver cancer, Saikosaponin B2 has demonstrated activity against melanoma cells. At a concentration of 5 μM, the compound induces differentiation of B16 melanoma cells, with notable potentiation of tyrosinase expression and melanogenesis . This suggests potential applications in melanoma treatment through differentiation-inducing mechanisms.

Modulation of Drug Transporters

Enhancement of Hepatotargeting Effects

A particularly intriguing aspect of Saikosaponin B2's pharmacological profile is its ability to enhance the hepatotargeting effect of anticancer drugs through the inhibition of multidrug resistance-associated drug transporters . This property has significant implications for improving the efficacy of cancer chemotherapy.

Research has demonstrated that vinegar-baked Radix Bupleuri (VBRB), which contains Saikosaponin B2 as its main component, potentiates the activity of anticancer drugs in the liver by increasing their hepatic distribution . This effect appears to be mediated through the interaction with various drug transporters.

Effects on Specific Drug Transporters

Saikosaponin B2 exhibits complex, context-dependent effects on multiple drug transporters, as demonstrated by Chen et al. (2019) :

  • P-glycoprotein (Pgp):

    • Minimal effect in normal cells

    • Significant inhibition in Pgp-overexpressing cells

    • Inhibitory effect stronger than verapamil (a known Pgp inhibitor)

  • Multidrug Resistance-associated Protein 1 (MRP1):

    • Increases activity in normal HEK293 cells

    • Decreases activity in MRP1-overexpressing cells

  • Multidrug Resistance-associated Protein 2 (MRP2):

    • Enhances function in BRL3A cells by upregulating gene expression

    • Inhibits activity in MRP2-overexpressing HEK293 cells by decreasing protein expression

  • Organic Cation Transporter 2 (OCT2):

    • Increases activity in OCT2-overexpressing HEK293 cells by increasing protein and mRNA expression

Impact on Drug Efflux and Uptake

The modulation of these transporters by Saikosaponin B2 has significant effects on the cellular handling of various substrates:

TransporterCell TypeEffect on TransporterEffect on SubstrateMechanism
MRP1HEK293 (normal)Increased activityIncreased colchicine effluxActivity modulation independent of expression
MRP2BRL3A (normal)Enhanced functionIncreased cisplatin effluxUpregulation of gene expression
PgpNormal cellsMarginal effectMinimal effectNot significant
OCT2OCT2-HEK293Increased activityIncreased cisplatin uptakeIncreased protein and mRNA expression
MRP2MRP2-HEK293Inhibited activityIncreased cisplatin uptakeDecreased protein expression
PgpPgp-HEK293Decreased activityIncreased rhodamine B uptakePost-translational regulation
MRP1MRP1-HEK293Decreased activityIncreased colchicine uptakeExpression-independent mechanism

Table 3: Saikosaponin B2's effects on drug transporters and substrate handling

These findings suggest that Saikosaponin B2 modulates drug transporters in an environment-dependent manner, which could potentially be exploited to enhance the hepatotargeting of anticancer drugs while reducing systemic exposure and toxicity .

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